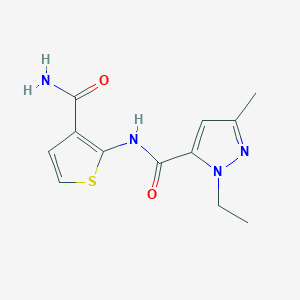
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide, also known as EPC, is a compound that is widely used in scientific research. It is a heterocyclic amide with a unique structure and properties that make it a valuable tool for many laboratory experiments.
科学研究应用
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications, including as a model compound for the study of amide synthesis, as a substrate for enzyme-catalyzed reactions, and as a tool for studying the structure and function of proteins. It has also been used to study the effects of various drugs on the human body.
作用机制
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting AChE, this compound can increase the amount of acetylcholine in the body, resulting in increased nerve activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to increase the activity of certain enzymes, such as AChE, and to decrease the activity of others, such as acetylcholinesterase. Additionally, it has been found to increase the levels of certain hormones, such as dopamine and noradrenaline, and to reduce the levels of certain neurotransmitters, such as serotonin.
实验室实验的优点和局限性
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low toxicity, and is stable over a wide range of temperatures and pH levels. Additionally, it is relatively inexpensive and can be used in a variety of applications. However, it has several limitations as well. It is relatively unstable in the presence of light and oxygen, and its effects on the body can vary depending on the dose and duration of exposure.
未来方向
There are a number of potential future directions for the use of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide in scientific research. These include the development of new methods for synthesizing the compound, the use of this compound in drug discovery and development, and the further study of its biochemical and physiological effects. Additionally, further research into the mechanism of action of this compound could lead to the discovery of new therapeutic uses for the compound. Finally, the use of this compound in combination with other drugs could lead to the development of new treatments for a variety of diseases and conditions.
合成方法
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide can be synthesized from a variety of starting materials, including 4-nitrobenzaldehyde, ethyl 2-methanesulfonate, and 1-ethyl-1H-pyrazole-5-carboxylic acid. This synthesis is typically performed in an aqueous medium and involves a series of reactions that include condensation, hydrolysis, and cyclization. The product is then purified by recrystallization.
属性
IUPAC Name |
2-ethyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-16-11(8-9-14-16)13(17)15-10-6-4-5-7-12(10)20(2,18)19/h4-9H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSFQXWCHLZEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6537111.png)
![4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B6537115.png)
![4-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamido}benzamide](/img/structure/B6537122.png)

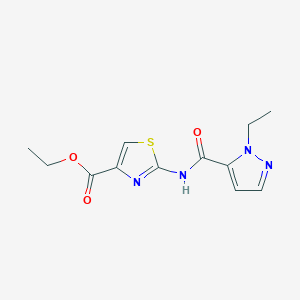
![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537145.png)
![1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537153.png)
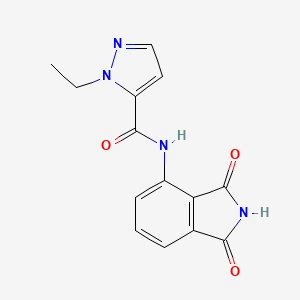

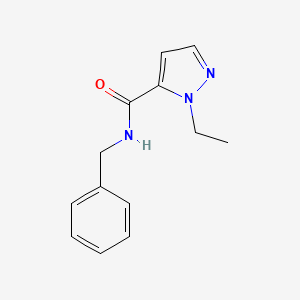
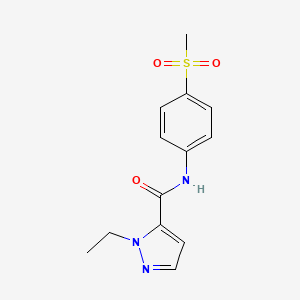
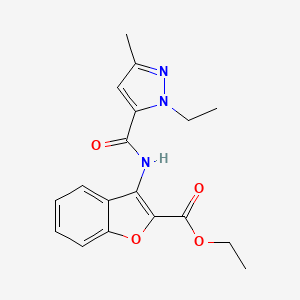
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)
